3-acetylphenyl 2-methyl-3-nitrobenzoate
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Overview
Description
3-acetylphenyl 2-methyl-3-nitrobenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methyl-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylphenyl 2-methyl-3-nitrobenzoate can be achieved through a multi-step process involving the esterification of 3-nitrobenzoic acid with 2-methylphenol, followed by acetylation. The reaction conditions typically involve the use of acid catalysts and organic solvents to facilitate the esterification and acetylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-acetylphenyl 2-methyl-3-nitrobenzoate can undergo reduction to form the corresponding amine.
Reduction: The acetyl group can be reduced to an alcohol under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products:
Reduction of the nitro group: 3-acetylphenyl 2-methyl-3-aminobenzoate.
Reduction of the acetyl group: 3-hydroxyphenyl 2-methyl-3-nitrobenzoate.
Substitution reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-acetylphenyl 2-methyl-3-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also serve as a model compound for investigating the metabolism of nitroaromatics in living organisms.
Medicine: While not a drug itself, this compound can be used in the development of new therapeutic agents. Its derivatives may exhibit biological activity that could be harnessed for medicinal purposes.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical structure allows for the development of specialized materials with desired properties.
Mechanism of Action
The mechanism of action of 3-acetylphenyl 2-methyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes. The overall effect of the compound depends on its specific interactions with molecular targets and the pathways involved.
Comparison with Similar Compounds
- 3-acetylphenyl 4-methyl-3-nitrobenzoate
- 3-acetylphenyl 2-methyl-4-nitrobenzoate
- 3-acetylphenyl 2-methyl-3-aminobenzoate
Comparison: 3-acetylphenyl 2-methyl-3-nitrobenzoate is unique due to the specific positioning of the acetyl, methyl, and nitro groups on the aromatic rings. This unique arrangement influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for specific applications in synthesis and materials science.
Properties
IUPAC Name |
(3-acetylphenyl) 2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-10-14(7-4-8-15(10)17(20)21)16(19)22-13-6-3-5-12(9-13)11(2)18/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNWAYLCXXJHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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